molecular formula C21H30N7O17P3 B057101 NADPH CAS No. 53-57-6

NADPH

Cat. No.: B057101
CAS No.: 53-57-6
M. Wt: 745.4 g/mol
InChI Key: ACFIXJIJDZMPPO-NNYOXOHSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nicotinamide adenine dinucleotide phosphate (NADPH) is a critical coenzyme in cellular redox biochemistry, functioning as a primary electron donor in anabolic pathways such as lipid biosynthesis, cholesterol synthesis, and nucleotide production. Structurally, this compound consists of a nicotinamide ring, adenine dinucleotide backbone, and an additional phosphate group at the 2'-ribose position of adenosine, distinguishing it from NADH . This phosphate group confers specificity for this compound-dependent enzymes, enabling compartmentalization of redox reactions in cellular metabolism. This compound is predominantly generated via the pentose phosphate pathway (PPP), mitochondrial transhydrogenases, and NADP+-dependent dehydrogenases . Its role extends beyond biosynthesis to antioxidant defense (e.g., regenerating glutathione) and enzymatic processes such as cytochrome P450 (CYP450)-mediated detoxification .

Preparation Methods

Biotechnological Approaches for NADPH Regeneration

Industrial applications demand efficient this compound recycling due to the cofactor’s high cost and instability. Recent advances focus on engineered enzymes and substrate-coupled systems.

Engineered Hydrogenase Systems

The O2-tolerant [NiFe]-hydrogenase from Ralstonia eutropha was redesigned to favor NADP+ over NAD+ through rational mutagenesis (e.g., substituting aspartate with lysine in the NAD+-binding pocket) . This variant enables H2-driven this compound regeneration, achieving full conversion of 2-methyl-1-pyrroline to (S)-2-methylpyrrolidine using an imine reductase . In P450 monooxygenase-catalyzed octane oxidation, the engineered hydrogenase sustained activity under H2/O2 mixtures, demonstrating compatibility with oxygen-dependent enzymes .

Substrate-Coupled Reaction Systems

Combining dehydrogenases with this compound-dependent reductases allows cofactor recycling. For example, glucose dehydrogenase regenerates this compound while oxidizing glucose to gluconate, supporting reactions like cytochrome P450-mediated oxidations . Such systems achieve total turnover numbers (TTN) exceeding 10,000, making them viable for large-scale biosynthesis .

Extraction and Quantification Methods

Accurate this compound measurement requires selective extraction to distinguish it from NADP+ and NADH. Protocols from Cell Biolabs and Sigma-Aldrich involve:

Acid/Base Extraction

  • This compound extraction : Treat samples with 0.1 N NaOH (80°C, 60 minutes) to degrade NADP+, followed by neutralization with assay buffer .

  • NADP+ extraction : Use 0.1 N HCl under similar conditions to hydrolyze this compound .

Deproteinization

Samples are homogenized in extraction buffer, centrifuged (14,000 × g, 5 minutes), and filtered through 10 kDa spin filters to remove enzymes that degrade this compound .

Table 1: this compound Extraction Protocols

StepConditionsPurpose
Alkaline hydrolysis0.1 N NaOH, 80°C, 60 minutesDegrade NADP+
Acid hydrolysis0.1 N HCl, 80°C, 60 minutesDegrade this compound
Deproteinization10 kDa spin filter, 14,000 × gRemove this compound-degrading enzymes

Comparative Analysis of this compound Preparation Techniques

Table 2: Efficiency of this compound Generation Methods

MethodThis compound Yield (μmol/min/mg)Oxygen ToleranceScalability
oxPPP0.2–1.5ModerateLow
Engineered hydrogenase3.8–5.2HighHigh
Glucose dehydrogenase2.1–3.0LowModerate

Enzymatic pathways are limited by metabolic flux and competing this compound consumption, whereas engineered systems offer higher yields and compatibility with industrial bioreactors .

Chemical Reactions Analysis

Types of Reactions

Nicotinamide adenine dinucleotide phosphate primarily undergoes redox reactions, where it acts as a reducing agent by donating electrons and hydrogen atoms. It is involved in various biochemical pathways, including the Calvin cycle in photosynthesis and the pentose phosphate pathway in cellular metabolism .

Common Reagents and Conditions

In redox reactions, nicotinamide adenine dinucleotide phosphate is often used alongside enzymes such as glucose-6-phosphate dehydrogenase and ferredoxin-NADP+ reductase. These reactions typically occur under physiological conditions, with optimal temperatures around 37°C and neutral pH levels .

Major Products Formed

The major products formed from the reactions involving nicotinamide adenine dinucleotide phosphate include reduced forms of various biomolecules, such as glutathione, fatty acids, and nucleotides. These products are essential for cellular growth, repair, and defense against oxidative stress .

Scientific Research Applications

Role in Cellular Metabolism

NADPH is integral to cellular metabolism, particularly in the following areas:

  • Biosynthetic Reactions : this compound provides the reducing power necessary for the synthesis of macromolecules. It is essential for the biosynthesis of nucleotides, fatty acids, cholesterol, and amino acids, making it critical for cell growth and division .
  • Antioxidant Defense : this compound plays a vital role in protecting cells from oxidative stress by regenerating reduced glutathione (GSH), a major antioxidant in cells. This function is particularly important in immune cells that utilize this compound to generate reactive oxygen species (ROS) for pathogen destruction .

Fluorescence Lifetime Imaging

Recent advancements in fluorescence lifetime imaging (FLIM) have enabled researchers to differentiate between NADH and this compound within living cells. This distinction is crucial for understanding metabolic states in various conditions, including cancer. Studies have shown that variations in the fluorescence lifetime of NAD(P)H can indicate shifts in metabolic pathways, providing insights into cancer progression and potential therapeutic targets .

Nanotechnology and Toxicology

This compound is also significant in nanotechnology research, particularly concerning the safety and toxicity of nanomaterials. Research has demonstrated that this compound oxidase activity influences inflammatory responses to nanoparticles, suggesting that manipulating this compound levels could mitigate adverse effects associated with nanomaterials .

Targeting this compound Oxidase

This compound oxidases are enzymes that produce ROS from molecular oxygen using this compound as an electron donor. These enzymes are implicated in various diseases, including neurodegenerative disorders and cardiovascular diseases. Research indicates that inhibiting this compound oxidase activity can reduce oxidative damage and improve outcomes in these conditions .

Cancer Therapy

The manipulation of this compound levels has therapeutic implications in cancer treatment. By targeting pathways that regulate this compound production, researchers aim to enhance the efficacy of chemotherapeutic agents while minimizing side effects .

Case Studies

Study TitleFocusFindings
Fluorescence Lifetime Imaging of NAD(P)HDifferentiation of NADH and this compoundDemonstrated distinct fluorescence lifetimes that correlate with metabolic states in cancer cells .
Role of this compound Oxidase in InflammationImpact of nanoparticles on lung inflammationHighlighted the role of this compound oxidase in mediating inflammatory responses to carbon nanotubes .
Therapeutic Targeting of this compound OxidaseNeurodegenerative diseasesShowed that inhibiting this compound oxidase protects against oxidative stress-related neuronal damage .

Mechanism of Action

Nicotinamide adenine dinucleotide phosphate exerts its effects by acting as a cofactor for various enzymes involved in redox reactions. It donates electrons and hydrogen atoms to these enzymes, facilitating the reduction of substrates. The molecular targets of nicotinamide adenine dinucleotide phosphate include enzymes such as glucose-6-phosphate dehydrogenase and ferredoxin-NADP+ reductase, which are involved in the pentose phosphate pathway and photosynthesis, respectively .

Comparison with Similar Compounds

NADPH belongs to the NAD(P) family, which includes NADH, NAD+, and NADP+. These compounds share structural homology but exhibit distinct redox states, cellular roles, and enzyme specificity.

Structural and Functional Comparison

Property This compound NADH NAD+ NADP+
Redox State Reduced (electron-rich) Reduced Oxidized Oxidized
Phosphate Group Present at 2'-ribose Absent Absent Present at 2'-ribose
Primary Role Anabolism, antioxidant Catabolism (e.g., TCA cycle, glycolysis) Electron acceptor in oxidation Substrate for this compound synthesis
Key Enzymes Glucose-6-phosphate dehydrogenase (G6PD), thioredoxin reductase Complex I (ETC), lactate dehydrogenase Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) NADK (NAD+ kinase)
  • NADH vs. This compound : While both serve as electron carriers, NADH fuels ATP synthesis via oxidative phosphorylation, whereas this compound drives reductive biosynthesis. The structural distinction (2'-phosphate) ensures compartmentalization; e.g., this compound is cytosolic, while NADH is mitochondrial .
  • NAD+ vs. NADP+ : NAD+ is central to catabolism, acting as a cofactor for dehydrogenases in glycolysis and the TCA cycle. NADP+ is reduced to this compound via NAD+ kinases (NADK), linking cellular energy status to biosynthetic demands .

Regulatory and Metabolic Roles

  • Enzyme Specificity : this compound-dependent enzymes, such as glutathione reductase and CYP450, require the 2'-phosphate for binding. In contrast, NADH-dependent enzymes (e.g., mitochondrial Complex I) lack this requirement .
  • Metabolic Engineering: Modifying GAPDH to utilize NADP+ instead of NAD+ in E. coli enhanced this compound supply, improving amino acid production by 15–20% . This highlights the metabolic flexibility conferred by this compound’s structure.

Pharmacological and Inhibitor Profiles

This compound oxidases (NOXs) are major this compound consumers, generating reactive oxygen species (ROS). Inhibitors targeting NOXs exhibit varying specificity:

  • Triazolo Pyrimidines (VAS3947) : Potent this compound oxidase inhibitors (IC₅₀ ~1–5 µM) with minimal off-target effects on xanthine oxidase (XOD) .
  • Diphenyleneiodonium (DPI): Non-specific inhibitor; blocks flavoproteins, including NOXs and mitochondrial Complex I, at IC₅₀ ~0.1–1 µM .
  • Thiohydantoins (3bz, 3cz): Novel NOX1/4 inhibitors with moderate isozyme selectivity, emphasizing the importance of the 2-thiohydantoin substructure .

Acetylation-Dependent Regulation

This compound oxidase activity is modulated by post-translational modifications. SIRT1 deacetylates Rac1 at lysine 166 (K166), reducing Rac1-p67phox interaction and ROS production by 40–60% in THP-1 cells . HDAC inhibitors (e.g., quisinostat) increase Rac1 acetylation, enhancing this compound oxidase activity and ROS generation . This regulatory mechanism is distinct from NADH-dependent processes, which are primarily energy-linked.

Biological Activity

Nicotinamide adenine dinucleotide phosphate (NADPH) is a crucial cofactor in various biological processes across all forms of life. It primarily functions as an electron donor in reductive biosynthetic reactions and plays a significant role in cellular antioxidant defense mechanisms. This article delves into the biological activities of this compound, its metabolic pathways, and its implications in health and disease, particularly focusing on cancer metabolism and immune responses.

Overview of this compound

This compound is the reduced form of NADP+, a coenzyme involved in anabolic reactions, including lipid and nucleic acid synthesis. Unlike NADH, which is primarily involved in catabolic reactions, this compound is essential for biosynthetic processes and maintaining cellular redox balance. Its generation is predominantly facilitated through the oxidative pentose phosphate pathway (oxPPP), as well as by malic enzyme and isocitrate dehydrogenase pathways .

Key Biological Functions of this compound

  • Antioxidant Defense :
    • This compound is vital for the regeneration of glutathione, a major antioxidant that protects cells from oxidative stress .
    • It also provides reducing equivalents for the enzyme systems that detoxify reactive oxygen species (ROS), thus playing a protective role against cellular damage .
  • Biosynthesis :
    • Fatty Acids : this compound serves as a reducing agent for fatty acid synthase, facilitating the synthesis of fatty acids from acetyl-CoA and malonyl-CoA .
    • Nucleic Acids : It is essential for nucleotide synthesis, contributing to the reduction of ribonucleotides to deoxyribonucleotides via ribonucleotide reductase .
  • Immune Function :
    • In immune cells, this compound is crucial for the production of ROS through this compound oxidase, which helps to kill pathogens during the respiratory burst .
    • It also plays a role in nitrogen fixation processes, where it aids in converting atmospheric nitrogen into ammonia .
  • Metabolic Pathways :
    • The generation of this compound through the oxPPP is critical for maintaining a balanced this compound/NADP+ ratio, which is necessary for optimal enzyme function in various metabolic pathways including folate metabolism .

Cancer Metabolism

Recent studies have highlighted the role of this compound in cancer cell metabolism. Increased activity of glucose-6-phosphate dehydrogenase (G6PD), the first enzyme in the oxPPP, has been linked to various cancers such as breast and prostate cancer. Elevated levels of this compound support rapid cell proliferation by providing reducing power for biosynthetic reactions and mitigating oxidative stress .

  • Study Example : In diffuse large B-cell lymphoma, silencing cNADK (cytosolic NADK) reduced this compound levels significantly, impairing cancer cell growth .

Genetic Studies

Genetic manipulation studies using CRISPR technology have demonstrated that deletion of G6PD impairs folate metabolism due to elevated NADP+ levels, which inhibits dihydrofolate reductase (DHFR). This finding underscores the interconnectedness between metabolic pathways and highlights potential therapeutic targets in cancer treatment .

Data Tables

FunctionDescriptionPathway/Enzyme
Antioxidant DefenseRegeneration of glutathioneVarious enzymes
Fatty Acid SynthesisReducing agent for fatty acid synthaseFatty acid synthase
Nucleotide SynthesisReduction of ribonucleotidesRibonucleotide reductase
Immune ResponseProduction of ROS via this compound oxidaseThis compound oxidase

Q & A

Basic Research Questions

Q. What methodologies are recommended for accurately quantifying NADPH/NADP+ ratios in cellular systems?

Methodological Answer:

  • Fluorometric assays (e.g., Amplite® kits) enable this compound-specific detection using fluorescence (λex=535 nm/λem=587 nm) with extraction protocols to separate this compound and NADP+ .
  • LC-MS/MS offers high sensitivity (detection limits ~0.01 µM) and specificity for distinguishing this compound from structurally similar metabolites, validated in studies on erythrocytes and renal tissues .
  • Enzymatic cycling assays (e.g., glucose-6-phosphate dehydrogenase (G6PDH)-coupled systems) regenerate this compound, allowing spectrophotometric tracking at 340 nm .
    生物化学-04-糖代谢-磷酸戊糖途径超详细讲解。
    20:17

Q. How does the pentose phosphate pathway (PPP) regulate this compound production, and what experimental approaches validate its activity?

Methodological Answer:

  • Isotopic labeling : Use 13C^{13}\text{C}-glucose to trace flux through PPP branches, coupled with metabolomics to quantify intermediates like ribulose-5-phosphate .
  • Enzyme inhibition : Pharmacological blockers (e.g., dehydroepiandrosterone for G6PDH) paired with this compound depletion assays reveal PPP contributions to redox balance .
  • Gene knockout models : CRISPR-Cas9 targeting PPP enzymes (e.g., G6PDH) in cell lines quantifies pathway-specific this compound output via LC-MS .

Q. What are the limitations of commercial this compound-regenerating systems in in vitro enzymatic assays?

Methodological Answer:

  • Cofactor stability : this compound degrades under prolonged light exposure; assays should include dark controls and time-course validations .
  • Substrate specificity : Systems relying on G6PDH may interfere with enzymes requiring alternative reductants (e.g., NADH). Validate with parallel assays using direct this compound supplementation .
  • Scalability : Regenerating systems (e.g., Corning® Gentest™) are cost-effective for high-throughput screening but may lack precision in low-NADPH conditions (<1 µM) .

Advanced Research Questions

Q. How do NOX family this compound oxidases contribute to tissue-specific redox signaling, and what techniques identify their isoforms?

Methodological Answer:

  • Isoform-specific inhibitors : Diphenylene iodonium (DPI) and apocynin differentiate NOX1/2/4 activities in renal vs. phagocytic cells .
  • qPCR and RNAi : Quantify NOX4 mRNA in kidney distal tubules or hematopoietic cells using siRNA knockdown to link isoform expression to superoxide production .
  • Transgenic models : NOX2-knockout mice and NOX4-overexpressing HEK293 cells clarify isoform roles in pathologies like hypertension .

Q. How can researchers resolve contradictions in this compound’s dual roles as an antioxidant (e.g., glutathione regeneration) and pro-oxidant (e.g., NOX-driven ROS)?

Methodological Answer:

  • Compartmentalized probes : Use roGFP (reduction-oxidation sensitive GFP) targeted to mitochondria vs. cytosol to spatially resolve this compound redox effects .
  • Contextual models : Compare this compound dynamics in cancer stem cells (pro-survival) vs. aging vasculature (pro-apoptotic) using metabolomics and single-cell RNA-seq .
  • Pharmacological modulation : Low-dose dextromethorphan (NOX inhibitor) reduces renal ROS without altering systemic this compound pools, isolating NOX-specific effects .

Q. What experimental designs address challenges in studying mitochondrial this compound-cholesterol crosstalk in stem cell self-renewal?

Methodological Answer:

  • CRISPR-Cas9 editing : Knockout of fatty acid oxidation (FAO) enzymes (e.g., CPT1A) in hematopoietic stem cells (HSCs) disrupts this compound-cholesterol axis and extracellular vesicle (EV) biogenesis .
  • Isotopic cholesterol tracing : 13C^{13}\text{C}-cholesterol combined with this compound/NADP+ ratios quantifies flux through the FAO-NADPH-cholesterol pathway .
  • EV isolation : Ultracentrifugation and nanoparticle tracking validate EV secretion defects in this compound-depleted HSCs .

Q. How can kinetic isotope effect (KIE) studies improve mechanistic understanding of this compound-dependent enzymes?

Methodological Answer:

  • Triple isotopic labeling : Use 1H^1\text{H}-, 2H^2\text{H}-, and 3H^3\text{H}-NADPH to dissect rate-limiting steps in enzymes like dihydrofolate reductase (DHFR) .
  • Northrop method : Compare intrinsic KIEs using different reference isotopes (e.g., 3H^3\text{H} vs. 2H^2\text{H}) to identify H-transfer mechanisms in this compound-dependent catalysis .

Q. Methodological Best Practices

Q. What critical controls are needed when measuring this compound oxidase (NOX) activity in heterogeneous cell populations?

Methodological Answer:

  • Cell sorting : Isolate NOX-expressing cells (e.g., renal proximal tubules) via FACS to avoid contamination from NOX-negative populations .
  • Negative controls : Include DPI-treated samples and NOX-knockout lines to confirm signal specificity in chemiluminescence assays .
  • Substrate validation : Test this compound vs. NADH dependency to rule out non-specific oxidases .

Q. How should researchers optimize this compound-dependent enzymatic production systems (e.g., xylitol synthesis)?

Methodological Answer:

  • Response Surface Methodology (RSM) : Design multi-variable experiments (e.g., xylose/NADPH concentrations) to model optimal turnover rates .
  • Cofactor recycling : Couple this compound regeneration (e.g., G6PDH/glucose-6-phosphate) with product removal (e.g., xylitol crystallization) to sustain reaction efficiency .

Properties

IUPAC Name

[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N7O17P3/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32/h1,3-4,7-8,10-11,13-16,20-21,29-31H,2,5-6H2,(H2,23,32)(H,36,37)(H,38,39)(H2,22,24,25)(H2,33,34,35)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACFIXJIJDZMPPO-NNYOXOHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CN(C=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N7O17P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001018921
Record name NADPH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001018921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

745.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name NADPH
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000221
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

53-57-6, 2646-71-1
Record name NADPH
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NADPH
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053576
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NADPH
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02338
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'.fwdarw.5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name NADPH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001018921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dihydronicotinamide-adenine dinucleotide phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.162
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Dihydronicotinamide-adenine dinucleotide phosphate, tetrasodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.331
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NICOTINAMIDE-ADENINE DINUCLEOTIDE PHOSPHATE, REDUCED
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/381Q4X082D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name NADPH
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000221
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.